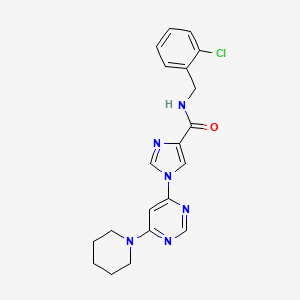![molecular formula C9H13F3N2O B2948116 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856019-45-8](/img/structure/B2948116.png)
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was initially developed as an anti-obesity drug due to its ability to reduce food intake and body weight in animal models. However, it was later found to have potential therapeutic applications in several other areas, including addiction, pain management, and neurodegenerative diseases.
Wirkmechanismus
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the brain and are involved in the regulation of appetite, pain, mood, and memory. By blocking CB1 receptors, 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of food intake, reward, and addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole are largely dependent on its target receptor, CB1. By blocking CB1 receptors, 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole reduces the activity of the endocannabinoid system, which can lead to reduced appetite, decreased reward-seeking behavior, and decreased pain sensitivity. However, prolonged use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can also lead to changes in the expression and function of CB1 receptors, which may have unintended consequences on other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a useful tool for studying the role of the endocannabinoid system in various physiological processes. Its ability to selectively block CB1 receptors allows researchers to investigate the specific effects of this receptor on behavior, metabolism, and other physiological processes. However, the use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments is limited by its potential off-target effects and the potential for changes in CB1 receptor expression and function with prolonged use.
Zukünftige Richtungen
There are several potential future directions for research on 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. One area of interest is the development of more selective CB1 receptor antagonists that do not have off-target effects. Another potential direction is the investigation of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole as a treatment for other conditions, such as anxiety and depression, which are also thought to involve the endocannabinoid system. Finally, there is ongoing research into the potential long-term effects of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole on CB1 receptor expression and function, which may have implications for its use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves several steps, starting with the reaction of 2,2,2-trifluoroethylamine with 1,3-dimethyl-2-nitrobenzene to form 1-(2,2,2-trifluoroethoxy)-3-methyl-2-nitrobenzene. This intermediate is then reduced to 1-(2,2,2-trifluoroethoxy)-3-methyl-2-aminobenzene, which is further reacted with isopropyl hydrazine to produce 1-isopropyl-3-methyl-2-(2,2,2-trifluoroethoxy)pyrazole. Finally, the pyrazole ring is methylated to yield 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. In addition, it has been investigated as a potential treatment for addiction, particularly for nicotine and alcohol dependence. 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has also been studied for its analgesic effects in animal models of pain and as a potential neuroprotective agent in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
1-propan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c1-7(2)14-4-3-8(13-14)5-15-6-9(10,11)12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXYCZSWIBTDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol](/img/structure/B2948035.png)



![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)

![5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948052.png)
![2-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B2948056.png)